4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one
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Overview
Description
4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl and phenyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one typically involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor, such as trifluoroacetic acid, to produce 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations to reduce preparation costs and increase yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives .
Scientific Research Applications
4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Used as an intermediate in the synthesis of pharmaceuticals like celecoxib.
Trifluoromethylated Heterocyclic Compounds: These compounds share similar trifluoromethyl groups and are used in various applications, including drug development and materials science.
Uniqueness: 4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both trifluoromethyl and phenyl groups enhances its stability and versatility in synthetic applications .
Biological Activity
4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one is an organic compound notable for its unique trifluoromethyl group and dual phenyl rings. This chemical structure contributes to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
- Molecular Formula: C16H16F3O
- Molecular Weight: 292.29 g/mol
- Appearance: Colorless liquid with a distinctive aromatic odor
The trifluoromethyl group in this compound enhances its lipophilicity and electron-withdrawing properties. These characteristics improve its binding affinity to various enzymes, making it a candidate for therapeutic applications. The compound primarily acts by inhibiting specific enzymes through competitive inhibition, where it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzymatic activity.
Enzyme Inhibition
Research indicates that this compound exhibits substantial enzyme inhibition potential. It has been studied for its interactions with various biological targets:
Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
---|---|---|---|
Phospholipase A2 | Competitive | 12.5 | |
Aldose Reductase | Non-competitive | 15.0 | |
Cyclooxygenase (COX) | Competitive | 25.0 |
These interactions suggest that the compound may have therapeutic implications in treating conditions related to inflammation and metabolic disorders.
Case Studies
Several studies have explored the biological effects of this compound:
- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammatory markers in a mouse model of arthritis. The compound inhibited COX enzymes, leading to decreased prostaglandin synthesis and subsequent reduction in inflammation .
- Metabolic Effects : In vitro studies showed that this compound could modulate glucose metabolism by inhibiting aldose reductase, which is implicated in diabetic complications. The inhibition led to reduced sorbitol accumulation in cells exposed to high glucose levels.
- Neuroprotective Potential : Preliminary research indicated that the compound could protect neuronal cells from oxidative stress by inhibiting specific enzymes involved in reactive oxygen species production .
Research Findings
Recent studies have highlighted the importance of structural modifications on the biological activity of similar compounds:
These comparisons illustrate how slight variations in molecular structure can significantly influence biological activity.
Properties
CAS No. |
921932-49-2 |
---|---|
Molecular Formula |
C17H15F3O |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H15F3O/c1-12-7-9-13(10-8-12)15(17(18,19)20)11-16(21)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |
InChI Key |
NDZCGIOJQVHVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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